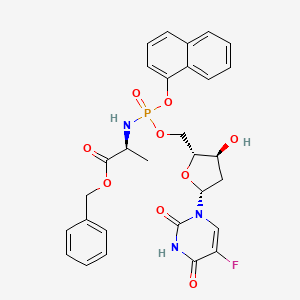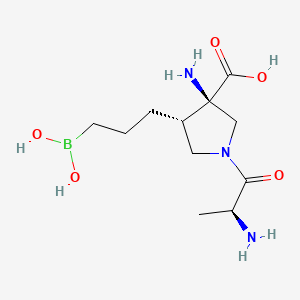
OMS-824
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
OMS-824 is a small molecule that acts as a phosphodiesterase-10 inhibitor. It is primarily investigated for its potential therapeutic effects in treating neuropsychiatric disorders such as schizophrenia and Huntington’s disease . The compound’s chemical formula is C21H21BrN4O4, and it has a molecular weight of 473.32 g/mol .
Preparation Methods
The synthesis of OMS-824 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the hydrazide intermediate: This involves the reaction of a substituted benzaldehyde with hydrazine to form the corresponding hydrazide.
Condensation reaction: The hydrazide intermediate is then condensed with a substituted phenylacetic acid derivative under acidic conditions to form the final product.
Industrial production methods for this compound are not widely documented, but the synthesis generally follows the principles of green chemistry, aiming for high yield and purity while minimizing environmental impact .
Chemical Reactions Analysis
OMS-824 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: This compound can undergo substitution reactions, particularly at the aromatic ring positions, using common reagents such as halogens and alkylating agents
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Chemistry: It serves as a model compound for studying phosphodiesterase inhibitors and their interactions with other molecules.
Biology: OMS-824 is used to investigate the role of phosphodiesterase-10 in cellular signaling pathways.
Medicine: The compound is being developed as a therapeutic agent for treating neuropsychiatric disorders such as schizophrenia and Huntington’s disease. .
Industry: This compound’s inhibitory effects on phosphodiesterase-10 make it a valuable tool in drug discovery and development
Mechanism of Action
OMS-824 exerts its effects by selectively inhibiting phosphodiesterase-10, an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting this enzyme, this compound increases the levels of cAMP and cGMP in the brain, which enhances neuronal signaling and improves cognitive function . The molecular targets of this compound include the caudate nucleus and other brain regions associated with cognition and motor control .
Comparison with Similar Compounds
OMS-824 is unique among phosphodiesterase-10 inhibitors due to its high selectivity and potency. Similar compounds include:
Papaverine: A non-selective phosphodiesterase inhibitor with broader effects on various phosphodiesterase isoforms.
Rolipram: A selective phosphodiesterase-4 inhibitor used in research for its anti-inflammatory and antidepressant properties.
Sildenafil: A phosphodiesterase-5 inhibitor commonly known for treating erectile dysfunction
Compared to these compounds, this compound’s selectivity for phosphodiesterase-10 makes it particularly effective in targeting neuropsychiatric disorders without affecting other phosphodiesterase isoforms .
Properties
CAS No. |
1207549-69-6 |
|---|---|
Molecular Formula |
C21H21BrN4O4 |
Molecular Weight |
473.3 g/mol |
IUPAC Name |
N-[(E)-(4-bromo-3,5-dimethoxyphenyl)methylideneamino]-2-methoxy-2-(4-pyrazol-1-ylphenyl)acetamide |
InChI |
InChI=1S/C21H21BrN4O4/c1-28-17-11-14(12-18(29-2)19(17)22)13-23-25-21(27)20(30-3)15-5-7-16(8-6-15)26-10-4-9-24-26/h4-13,20H,1-3H3,(H,25,27)/b23-13+ |
InChI Key |
YPIBFZQJCQFGFY-YDZHTSKRSA-N |
SMILES |
O=C(N/N=C/C1=CC(OC)=C(Br)C(OC)=C1)C(C2=CC=C(N3N=CC=C3)C=C2)OC |
Isomeric SMILES |
COC1=CC(=CC(=C1Br)OC)/C=N/NC(=O)C(C2=CC=C(C=C2)N3C=CC=N3)OC |
Canonical SMILES |
COC1=CC(=CC(=C1Br)OC)C=NNC(=O)C(C2=CC=C(C=C2)N3C=CC=N3)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
OMS-824; OMS 824; OMS824 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(E)-3-(2-bromo-3,4-dihydroxyphenyl)-N-[(3,4,5-trihydroxyphenyl)methyl]prop-2-enethioamide](/img/structure/B609669.png)









